2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine

Overview

Description

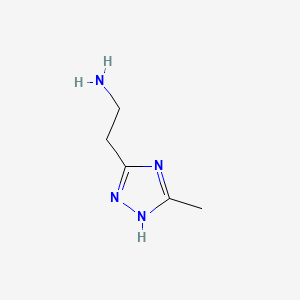

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Preparation Methods

The synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with ethyl bromoacetate, followed by reduction and subsequent amination . Another approach includes the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times . Industrial production methods often involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine features a triazole ring structure, which is crucial for its biological activity. The compound primarily targets serine/threonine-protein kinases and glycogen synthase kinase-3 beta. These interactions can modulate cellular processes such as growth, proliferation, and apoptosis.

Key Properties:

- Molecular Formula : CHN

- Molecular Weight : 126.16 g/mol

- CAS Number : 61012-32-6

Medicinal Chemistry

The compound has been extensively studied for its pharmacological properties:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of melanoma and breast cancer cells through apoptosis induction .

| Cell Line | IC50 (μM) |

|---|---|

| Human melanoma IGR39 | 15.72 |

| Triple-negative breast cancer | 50.68 |

Antimicrobial Properties

The compound demonstrates notable antimicrobial activity against a range of pathogens:

- Bacterial Inhibition : Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

Agricultural Applications

Due to its antifungal properties, this compound is being explored as a potential agricultural fungicide:

- Fungicidal Activity : It has been effective against several plant pathogens, suggesting its utility in crop protection .

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing more complex molecules used in various chemical processes:

- Synthesis of Specialty Chemicals : It is utilized in creating novel materials and chemicals that have applications in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human tumor cells using the National Cancer Institute's protocols. The compound displayed significant growth inhibition rates across multiple cancer cell lines.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of this compound exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings suggest potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. For instance, in antifungal applications, the nitrogen atoms in the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity and preventing the synthesis of ergosterol, an essential component of fungal cell membranes .

Comparison with Similar Compounds

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine can be compared with other similar compounds, such as:

(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine: This compound has a similar triazole ring structure but differs in the substituents attached to the ring.

2-(4-{4-Methyl-5-[(4-methyl-1-piperazinyl)methyl]-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-1,3-propandiol: This compound features additional functional groups that enhance its biological activity.

2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound combines the triazole ring with other heterocyclic structures, providing unique properties.

Biological Activity

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, commonly referred to as MTA, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of MTA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of MTA can be represented as follows:

This compound features a triazole ring, which is known for its role in various biological activities. The presence of the methyl group at position 5 of the triazole ring significantly influences its interaction with biological targets.

Antimicrobial Activity

MTA has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that MTA exhibits activity against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that MTA may serve as a potential lead compound for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial effects, MTA has been evaluated for antifungal activity. Research indicates that it shows promising results against various fungal strains, particularly those resistant to conventional treatments. A study reported the following MIC values:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

These results highlight MTA's potential as an antifungal agent.

Anticancer Activity

MTA has also been investigated for its anticancer properties. In vitro studies have demonstrated that MTA can inhibit the growth of several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. A notable study found that treatment with MTA resulted in a significant decrease in cell viability at concentrations above 50 µM.

The biological activity of MTA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : MTA has been shown to inhibit key enzymes involved in microbial metabolism.

- Disruption of Membrane Integrity : The compound may disrupt the cell membrane of pathogens, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, MTA triggers apoptotic pathways through the activation of caspases.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of MTA in treating skin infections caused by resistant bacterial strains. Patients receiving MTA showed a significant reduction in infection markers compared to those treated with standard antibiotics.

Case Study 2: Cancer Treatment

In a preclinical study involving mice with implanted tumors, administration of MTA resulted in a notable reduction in tumor size compared to control groups. The study concluded that MTA could be a viable candidate for further development as an anticancer therapeutic.

Properties

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4-7-5(2-3-6)9-8-4/h2-3,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSOHMVWLBLDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209892 | |

| Record name | Iem 813 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61012-32-6 | |

| Record name | 3-Methyl-1H-1,2,4-triazole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61012-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Beta-aminoethyl)-5-methyl-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iem 813 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine (IEM-813)?

A: IEM-813 acts as a selective agonist of histamine H1 receptors [, , ]. This means it binds to and activates these receptors, mimicking the effects of histamine at these specific sites.

Q2: How does the activity of IEM-813 compare to histamine at different histamine receptor subtypes?

A: Studies have shown that IEM-813 displays a greater affinity for H1 receptors, particularly those found in the gut, compared to H2 receptors located in the stomach and atrium []. This selectivity towards H1 receptors differentiates its action from histamine, which can activate both H1 and H2 receptors.

Q3: Can IEM-813 influence histamine secretion in the stomach?

A: Research suggests that IEM-813, despite being a selective H1 agonist, does not suppress histamine secretion in the stomach [, ]. This finding suggests that H1 receptors do not play a significant role in regulating histamine secretion in the gastric mucosa.

Q4: Does IEM-813 have any effect on estrogen-induced suppression of compensatory ovarian hypertrophy (COH)?

A: Interestingly, administration of IEM-813 has been observed to prevent the suppressive effects of diethylstilbestrol (a synthetic estrogen) on COH in rats []. This suggests a potential interaction between histaminergic pathways and estrogenic signaling in the regulation of ovarian function, although the exact mechanisms remain to be fully elucidated.

Q5: Are there any structural differences between IEM-813 and other 3-(beta-aminoethyl)-1,2,4-triazole derivatives that could explain their varying receptor selectivity?

A: While the provided research doesn't delve into the specific structural nuances responsible for receptor selectivity, it highlights that subtle modifications within the 3-(beta-aminoethyl)-1,2,4-triazole scaffold can significantly alter the affinity towards H1 and H2 receptors [, ]. For example, IEM-759, another derivative, demonstrates a greater preference for H2 receptors. This emphasizes the importance of structure-activity relationships in this class of compounds. Further research is needed to pinpoint the exact structural features dictating the selectivity of IEM-813 towards H1 receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.